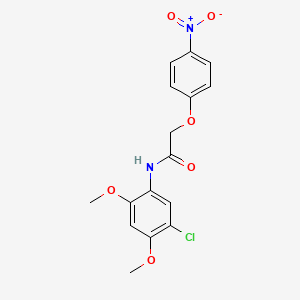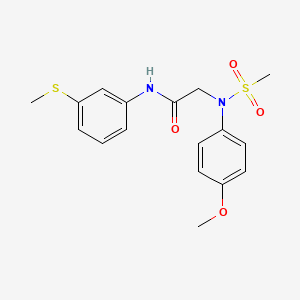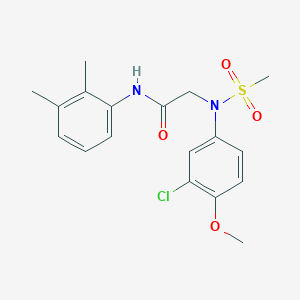![molecular formula C20H24ClN3O4S B3521875 2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B3521875.png)
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Vue d'ensemble
Description
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a pyridine moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the chlorinated aromatic ring: This step involves the chlorination of a suitable aromatic precursor.
Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonamide reagent.
Coupling with cyclohexylacetamide: The final step involves coupling the intermediate with cyclohexylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring and pyridine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloxyfop-P-methyl: A similar compound with a related structure and similar applications.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Another related compound with similar functional groups.
Uniqueness
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-10-17(21)19(29(26,27)24-16-8-5-9-22-12-16)11-18(14)28-13-20(25)23-15-6-3-2-4-7-15/h5,8-12,15,24H,2-4,6-7,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDUQOTJNLLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(3-acetylanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(3-acetylphenyl)acetamide](/img/structure/B3521792.png)
![N-(4-{[2-(benzylthio)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3521796.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3521800.png)
![N-(4-{[2-(2-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3521803.png)
![3-(3-methylphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3521820.png)

![2-(4-Methylphenyl)-5-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3,4-oxadiazole](/img/structure/B3521835.png)


![3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521858.png)
![2-[5-(1-azepanylsulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B3521865.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3521866.png)
![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3521872.png)
![methyl {5-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3521881.png)
